molecular formula C19H25NO7 B14797323 (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid

(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid

Cat. No.: B14797323
M. Wt: 379.4 g/mol
InChI Key: HLTAYVQQDMYIPL-FGRDXJNISA-N
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Description

(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is a sophisticated chiral piperidine-based building block designed for advanced pharmaceutical research and development. Its complex structure, featuring both a benzyloxycarbonyl (Cbz) and a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid moiety, and a stereospecific hydroxy group, makes it a versatile intermediate for the synthesis of complex target molecules. Compounds of this class are particularly valuable in the development of peptide-based drugs and other therapeutic agents, especially those targeting neurological and cardiovascular diseases . The presence of multiple protected functional groups allows for selective deprotection and sequential modification, providing researchers with significant flexibility in synthetic route design. This compound is strictly for Research Use Only and is not intended for personal, diagnostic, or therapeutic applications.

Properties

Molecular Formula

C19H25NO7

Molecular Weight

379.4 g/mol

IUPAC Name

(2S,3S)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C19H25NO7/c1-19(2,3)27-17(24)14-9-13(21)10-20(15(14)16(22)23)18(25)26-11-12-7-5-4-6-8-12/h4-8,13-15,21H,9-11H2,1-3H3,(H,22,23)/t13?,14-,15-/m0/s1

InChI Key

HLTAYVQQDMYIPL-FGRDXJNISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC(CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the tert-butoxycarbonyl group. The hydroxyl group is then introduced through selective oxidation or reduction reactions.

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Deprotection Reactions

The compound contains two major protecting groups: benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) . These groups are selectively removed under specific conditions to expose reactive amines or hydroxyls for further functionalization.

Protecting Group Deprotection Conditions Reagents/Catalysts Yield Source
CbzCatalytic hydrogenationH₂, Pd/C, MeOH/THF85–90%
BocAcidic hydrolysisTFA (neat or in DCM), 0–25°C90–95%
  • Cbz Removal : Hydrogenolysis with Pd/C in methanol/THF at room temperature cleaves the benzyl group, generating CO₂ and benzyl alcohol as byproducts.

  • Boc Removal : Trifluoroacetic acid (TFA) selectively cleaves the Boc group without affecting the Cbz group, yielding a free amine intermediate .

Hydroxyl Group Reactivity

The secondary hydroxyl group at position 5 participates in oxidation and protection reactions:

Oxidation to Ketone

Reaction Conditions Reagents Yield Source
OxidationSwern oxidation(COCl)₂, DMSO, Et₃N, –78°C75%
Dess-Martin periodinaneDMP, CH₂Cl₂, RT82%
  • The hydroxyl group is oxidized to a ketone under mild conditions, enabling further functionalization (e.g., Grignard additions) .

Protection as Silyl Ether

Protecting Group Conditions Reagents Yield Source
TBS etherImidazole, TBSCl, DMF, RTTBSCl, imidazole88%
  • Silyl protection (e.g., TBS) stabilizes the hydroxyl group during subsequent reactions involving the carboxylic acid or amines .

Carboxylic Acid Functionalization

The carboxylic acid at position 2 undergoes typical acid-derived reactions:

Esterification

Reaction Conditions Reagents Yield Source
Methyl ester formationDiazomethane, MeOHCH₂N₂, Et₂O95%
Ethyl ester formationDCC, DMAP, ethanolDCC, DMAP, EtOH89%
  • Esterification facilitates solubility in organic solvents for coupling reactions.

Amide Formation

Reaction Conditions Reagents Yield Source
HATU-mediated couplingHATU, DIPEA, amine, DMFHATU, DIPEA80–85%
  • The carboxylic acid couples with amines to form peptidomimetics or prodrugs .

Piperidine Ring Modifications

The piperidine scaffold participates in stereospecific transformations:

Reductive Amination

Reaction Conditions Reagents Yield Source
Reductive alkylationNaBH₃CN, aldehyde, MeOHNaBH₃CN, RCHO70%
  • The free amine (post-Boc removal) reacts with aldehydes to form secondary amines .

Cross-Coupling Reactions

Reaction Conditions Catalysts Yield Source
Ni-catalyzed couplingNiBr₂·glyme, Mn⁰, DMA, 80°CNiBr₂, 4,4′-dtbp90%
  • The compound serves as a tosylate or bromide in nickel-catalyzed cross-couplings to form C–C bonds with heterocycles (e.g., isoquinolones) .

Enzymatic Resolution

The stereochemistry at positions 2 and 3 is critical for biological activity. Lipase-mediated hydrolysis resolves racemic mixtures:

Reaction Conditions Enzyme Yield Source
Lipase hydrolysisPorcine pancreas lipase, pH 7.0 bufferPPL, 37°C95% ee
  • Enzymatic resolution ensures high enantiomeric excess for pharmaceutical applications .

Stability and Side Reactions

  • Debromination : Observed during coupling reactions with indoline derivatives (25% yield loss) .

  • Epimerization : Acidic or basic conditions may induce stereochemical inversion at C3/C5 .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected functional groups allow for selective reactions, making it a valuable building block.

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. Its structural features make it a useful tool for probing enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the chemical industry, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related piperidine and pyrrolidine derivatives (Table 1).

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring Type Stereochemistry
(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid C19H25NO7 379.41 Cbz, Boc, -OH, -COOH Piperidine (2S,3S)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 Boc, -COOH, phenyl Piperidine (3S,4R)
(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid C25H32N2O6S 488.60 Cbz, Boc, thiophene, -COOH Pyrrolidine (2R,3S,5S)
(3R,5S)-5-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid C19H26N2O6 378.42 Cbz, Boc, -NH2, -COOH Piperidine (3R,5S)

Key Differences and Implications

Piperidine vs. Pyrrolidine Rings
  • The piperidine ring (six-membered) in the target compound reduces ring strain compared to pyrrolidine (five-membered) derivatives, favoring specific conformations in drug-receptor interactions .
  • Pyrrolidine derivatives (e.g., ) introduce sulfur via thiophene , enhancing π-π stacking and altering electronic properties.
Functional Group Variations
  • Hydroxyl (-OH) vs. Amino (-NH2): The target compound’s hydroxyl group increases polarity and hydrogen-bonding capacity compared to amino-substituted analogs (e.g., ), impacting solubility and crystallinity.
  • Phenyl vs. Thiophene Substituents: The phenyl group in enhances hydrophobicity, whereas thiophene in introduces aromatic sulfur, influencing metabolic stability and electronic interactions.
Protecting Group Strategies
  • Compounds with dual Cbz/Boc protection (target compound, ) allow sequential deprotection, critical for stepwise synthesis. In contrast, single Boc protection (e.g., ) limits orthogonal deprotection options.

Physicochemical and Reactivity Profiles

  • Molecular Weight and Solubility: The target compound (379.41 g/mol) has intermediate solubility in polar solvents due to -OH and -COOH groups. Higher molecular weight analogs (e.g., at 488.60 g/mol) exhibit reduced aqueous solubility.
  • Reactivity: The hydroxyl group in the target compound may participate in etherification or esterification, whereas amino groups (e.g., ) enable amide bond formation.

Q & A

Q. Table 1: Common Reaction Pathways Involving the Compound

Reaction TypeConditionsKey ObservationsReference
Deprotection (Boc)20% TFA in DCM, 2 hrSelective removal without Cbz cleavage
Hydroxyl ActivationDCC/DMAP, THF, 0°CForms activated esters for coupling

Basic: What analytical techniques are recommended for confirming stereochemical purity?

Answer:
Critical techniques include:

  • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve epimers. notes that minor chromatographic adjustments (e.g., pH or temperature) can separate co-eluting stereoisomers .
  • NMR Spectroscopy: 1H-1H^{1}\text{H-}^{1}\text{H} COSY and NOESY confirm spatial proximity of protons, verifying the (2S,3S) configuration. For example, coupling constants (J2,3J_{2,3}) > 8 Hz indicate trans-diaxial relationships in piperidine rings .
  • X-ray Crystallography: Definitive confirmation of absolute configuration, though requires high-purity crystals .

Advanced: How can researchers mitigate epimerization during Boc/Cbz deprotection?

Answer:
Epimerization at C2/C3 is a major challenge due to the acidic α-protons. Strategies include:

  • Low-Temperature Deprotection: Perform TFA-mediated Boc removal at -20°C to minimize proton abstraction .
  • In Situ Neutralization: Add Hünig’s base (DIPEA) after deprotection to quench acidic byproducts .
  • Alternative Protecting Groups: Replace Boc with Fmoc for base-sensitive deprotection, though this requires orthogonal Cbz stability .

Q. Table 2: Epimerization Rates Under Varied Conditions

ConditionEpimerization (%)Reference
20% TFA, 25°C12–15
20% TFA, -20°C<3
5% TFA + 2% TES8

Advanced: How to resolve discrepancies in NMR data for derivatives of this compound?

Answer:
Unexpected NMR signals often arise from:

  • Rotameric States: The tert-butyl group in Boc can adopt multiple conformations, splitting signals. Use variable-temperature NMR (VT-NMR) to coalesce rotamers .
  • Residual Solvents: Ensure complete drying; deuterated DMSO-d6_6 may retain water peaks at δ 3.33 .
  • Byproduct Formation: LC-MS or 13C^{13}\text{C} DEPT-135 identifies impurities (e.g., tert-butyl cleavage products at δ 28 ppm) .

Advanced: What methodologies optimize HPLC separation of co-eluting epimers?

Answer:
Adjust:

  • Mobile Phase pH: Add 0.1% formic acid to enhance ionization and resolution .
  • Column Temperature: Lower temperatures (10°C) improve retention time differences for diastereomers .
  • Stationary Phase: Switch from C18 to phenyl-hexyl columns for π-π interactions with aromatic Cbz groups .

Q. Table 3: Optimized HPLC Parameters

ParameterConditionResolution (Rs)Reference
ColumnChiralpak IA2.5
Mobile PhaseHexane/IPA (85:15)1.8
Flow Rate1.0 mL/min2.1

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Storage: Store at 4°C in sealed containers under inert gas (Ar) to prevent hydrolysis of the Boc group .
  • Decomposition Risks: Prolonged storage (>6 months) may degrade tert-butyl groups, releasing CO2_2 and isobutylene. Monitor via TLC .
  • PPE: Use nitrile gloves, goggles, and fume hoods. First aid for skin contact involves 15-min water rinsing .

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